1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is a chemical compound that belongs to the class of urea derivatives, characterized by the presence of a pyrimidine ring substituted with a pyrrolidine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
The compound can be synthesized through various methods, which typically involve multiple synthetic steps that incorporate different chemical reactions to construct its unique molecular structure. While specific commercial sources for purchasing this compound exist, detailed synthesis procedures are often not disclosed in public databases.
1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea can be classified as:
The synthesis of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea generally follows these steps:
The synthetic routes may vary based on the starting materials and specific reaction conditions used. Industrial production may employ automated systems for efficiency and yield optimization.
The molecular structure of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea can be represented by its IUPAC name and molecular formula:
The InChI representation for this compound is:
This formula indicates the presence of various functional groups and provides insight into its reactivity and potential interactions.
1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea can undergo several chemical reactions:
The specific conditions for these reactions depend on the reagents used:
Reaction Type | Common Reagents | Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Oxidized derivatives with additional functional groups |
Reduction | Sodium borohydride, lithium aluminum hydride | Reduced derivatives with fewer double bonds |
Substitution | Nucleophiles (amines, thiols) | Substituted derivatives with new functional groups |
The mechanism of action for 1-Phenyl-3-(6-(pyrrolidin-1-y)pyrimidin -4 -yl)urea involves its binding to specific molecular targets such as enzymes or receptors. This interaction may lead to inhibition or activation of their functions. For instance, it may act as an inhibitor of certain kinases involved in disease pathways, thereby exerting therapeutic effects.
The physical properties of 1-Phenyl -3 -(6 -(pyrrolidin -1 -yl)pyrimidin -4 -yl)urea include:
Property | Value |
---|---|
Appearance | Solid (typically white or off-white) |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include:
Property | Description |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reacts with nucleophiles and electrophiles |
The exploration of CB1 allosteric modulators emerged from critical limitations observed with orthosteric ligands. Orthosteric agonists (e.g., Δ9-tetrahydrocannabinol) produce psychotropic effects, while global inverse agonists/antagonists (e.g., rimonabant) were withdrawn due to severe depression and anxiety risks [5] [10]. These challenges catalyzed research into allosteric sites—topographically distinct from the endogenous ligand-binding domain—offering three pharmacological advantages: reduced on-target side effects due to saturable "ceiling effects"; subtype selectivity leveraging less-conserved allosteric pockets; and pathway bias enabling selective modulation of specific downstream signals [5] [10].
ORG27569 (indole-2-carboxamide) and PSNCBAM-1 (diarylurea), discovered in 2005 and 2007 respectively, became foundational prototypes. ORG27569 paradoxically increased agonist binding affinity while inhibiting G protein coupling—an early demonstration of biased modulation [5]. PSNCBAM-1 demonstrated in vivo efficacy in reducing food intake without rimonabant-like side effects, validating allosteric modulation as a viable anti-obesity strategy [1]. Subsequent discoveries included endogenous modulators (lipoxin A4), peptidic inhibitors (Pepcans), and synthetic scaffolds (ZCZ011, GAT211), collectively expanding the chemical and pharmacological landscape [10].
Table 1: Evolution of Key CB1 Allosteric Modulators
Compound | Chemical Class | Primary Activity | Key Pharmacological Feature |
---|---|---|---|
ORG27569 (2005) | Indole-2-carboxamide | PAM (binding), NAM (G protein signaling) | First synthetic CB1 allosteric modulator; induced biased signaling |
PSNCBAM-1 (2007) | Diarylurea | NAM (functional activity) | Demonstrated in vivo anorectic effects; established diarylurea scaffold |
Lipoxin A4 (2012) | Eicosanoid | PAM | Endogenous anti-inflammatory modulator |
ZCZ011 (2015) | Imidazole | PAM | Produced analgesia without catalepsy |
GAT211 (2016) | Pyrazole | Mixed allosteric agonist/positive modulator | Exhibited "bitopic" activity |
The translational promise of these compounds is evidenced by two FDA-approved GPCR allosteric drugs: cinacalcet (calcium-sensing receptor PAM) and maraviroc (CCR5 NAM) [5]. For CB1, allosteric ligands mitigate risks of overdose and psychiatric effects while preserving spatial-temporal control of endocannabinoid signaling—a significant advance over orthosteric antagonists [10].
Diarylurea compounds constitute a privileged scaffold in CB1 allosteric modulator development, with PSNCBAM-1 serving as the archetypal molecule. Structurally, these ligands feature two aryl rings (A and B) connected via a urea linker—a configuration critical for maintaining optimal distance and orientation for allosteric site engagement [1] [5]. Structure-activity relationship (SAR) studies reveal stringent requirements: Ring A tolerates electron-withdrawing substituents (e.g., 4-Cl, 4-CN, 4-F) that enhance negative cooperativity with orthosteric agonists, while Ring B necessitates nitrogen-containing heterocycles (pyridine or pyrimidine) for receptor interaction. The pyrrolidine moiety on Ring B is optimal, though dimethylamino groups retain partial activity [1] [5].
Replacing PSNCBAM-1’s pyridine with pyrimidine (as in 1-phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea) significantly altered pharmacological behavior. While both scaffolds antagonized G protein coupling, pyrimidine derivatives demonstrated enhanced induction of β-arrestin-mediated extracellular signal-regulated kinases 1/2 phosphorylation—a hallmark of biased signaling [1]. This functional divergence underscores how subtle scaffold modifications can steer receptor conformation toward distinct intracellular effector proteins.
Table 2: Structure-Activity Relationship of Diarylurea-Based CB1 Negative Allosteric Modulators
Structural Region | Permitted Modifications | Effect on CB1 Activity | Key Analogs |
---|---|---|---|
Ring A | 4-Cl → 4-F or 4-CN | Maintained NAM activity; modulated binding cooperativity | 7d, 8d [1] |
Linker | Urea (optimal) → thiourea or amide | Reduced or abolished activity | Not reported |
Ring B (Core) | Pyridine → pyrimidine | Retained G protein antagonism; gained β-arrestin bias | PSNCBAM-1 vs. 7d [1] |
Ring B (Substituent) | Pyrrolidine → dimethylamino, piperidine | Diminished efficacy; pyrrolidine optimal | 7a-7h series [1] |
Biophysical studies suggest diarylureas bind to a membrane-proximal site involving the CB1 extracellular loop 2 and transmembrane helices 1/7, distinct from the orthosteric pocket [5]. This location enables simultaneous modulation of orthosteric ligand binding kinetics and selective impairment of G protein recruitment—properties harnessed in 1-phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea to achieve pathway-selective inhibition.
The strategic incorporation of a pyrimidine-pyrrolidine motif in 1-phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea addresses three key limitations of earlier pyridine-based analogs: synthetic versatility, electronic profile, and biased signaling capacity.
Synthetic Accessibility: Pyrimidine cores (e.g., 2,4-dichloropyrimidine) enable regioselective functionalization via sequential nucleophilic aromatic substitution. As demonstrated in the synthesis of analogs 7a-7h and 8a-8t [1], Suzuki coupling at the C4 position of 2,4-dichloropyrimidine with arylboronic acids proceeds with high selectivity, leaving the C2 chloride available for subsequent amination with pyrrolidine. This orthogonal reactivity facilitates efficient construction of diverse 4-aryl-2-pyrrolidinylpyrimidine intermediates [1] [9].
Electron-Deficient Character: Compared to pyridine, pyrimidine’s lower π-electron density enhances hydrogen-bond accepting capacity and dipole moment. This property:
Biased Signaling Induction: Pyrimidine-based derivatives (e.g., compound 7d) uniquely activate β-arrestin-dependent extracellular signal-regulated kinases 1/2 phosphorylation while antagonizing G protein pathways—a profile absent in PSNCBAM-1 and orthosteric agonists like CP55,940 [1]. This bias arises from pyrimidine-induced stabilization of a receptor conformation that sterically hinders G protein coupling while promoting β-arrestin recruitment.
Table 3: Synthetic Routes to Pyrimidine-Pyrrolidine Urea Derivatives
Step | Reaction | Key Conditions | Intermediate/Product | Yield |
---|---|---|---|---|
1 | Suzuki coupling | 2,4-Dichloropyrimidine + (3-Nitrophenyl)boronic acid; Pd catalyst | 2-Chloro-4-(3-nitrophenyl)pyrimidine (11) | 60-85% |
2 | Nitro reduction | SnCl₂·2H₂O in ethanol | 3-(2-Chloropyrimidin-4-yl)aniline (12) | 40% |
3 | Urea formation | Aniline 12 + substituted isocyanate; THF | Urea intermediates 14a-14f | 50-75% |
4 | Amination | 14a-14f + pyrrolidine; heating | Target compounds 7a-7h | 60-80% |
Molecular hybridization strategies fused this motif with the pharmacophoric diarylurea element, leveraging fragment-based design principles [9]. The electron-deficient pyrimidine acts as a bioisostere for pyridine while conferring distinct electronic and steric properties that alter receptor dynamics. This hybridization exemplifies modern GPCR modulator design—optimizing scaffolds for both synthetic tractability and precise control of receptor conformation to achieve therapeutically relevant signaling bias [1] [9] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0